1-(4-Ethoxy-3-methylphenyl)ethanone
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Overview
Description
1-(4-Ethoxy-3-methylphenyl)ethanone, also known as 3-methyl-4-ethoxyacetophenone or 4-ethoxy-3-methylacetophenone, is an organic compound with the molecular formula C11H14O2. It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a methyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methylphenyl)ethanone can be synthesized through the alkylation of 4-hydroxy-3-methylacetophenone with ethyl iodide. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
1-(4-Ethoxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
1-(4-Ethoxy-3-methylphenyl)ethanone can be compared with other acetophenone derivatives:
1-(4-Methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group. It has different physical and chemical properties.
1-(3-Methylphenyl)ethanone: Lacks the ethoxy group, resulting in different reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy and methoxy group, leading to distinct biological activities.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAQCNFJDHCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514439 |
Source
|
Record name | 1-(4-Ethoxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105321-57-1 |
Source
|
Record name | 1-(4-Ethoxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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